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Cat. No.: B1521502

Get Quote

Executive Summary
This guide details the structural elucidation of 6-Bromo-5-pivalamidonicotinic acid (CAS:

1142192-31-1), a critical heterocyclic intermediate often employed in the synthesis of kinase

inhibitors and bioactive pharmacophores. The primary analytical challenge lies in distinguishing

the correct regiochemistry of the bromine and pivalamido substituents on the nicotinic acid

core. This document provides a self-validating analytical workflow, moving from high-resolution

mass spectrometry (HRMS) to definitive 2D NMR characterization, ensuring the rigorous

identification required for pharmaceutical grade standards.

Synthetic Context & Regioisomer Logic
To understand the structural assignment, one must first consider the synthetic provenance. The

molecule is typically derived from 5-aminonicotinic acid.

Precursor: 5-Aminonicotinic acid.[1]

Transformation: Electrophilic bromination followed by acylation (pivaloylation).
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Regioselectivity: The amino group at C-5 is a strong ortho/para activator. The carboxylic acid

at C-3 is a meta director.

Site 1 (C-2):Ortho to COOH, para to NH₂.

Site 2 (C-4):Ortho to both COOH and NH₂ (Sterically crowded).

Site 3 (C-6):Ortho to NH₂, alpha to Nitrogen.

Outcome: Bromination preferentially occurs at C-6 due to the strong ortho-direction of the

amine and reduced steric hindrance compared to C-4. The subsequent protection of the

amine with pivaloyl chloride yields the target structure.

Understanding this pathway allows us to predict the primary impurities (2-bromo isomer) and

design the elucidation strategy to rule them out.

High-Resolution Mass Spectrometry (HRMS)
The first pillar of identification is establishing the molecular formula and the presence of

bromine.

Method: ESI-QTOF in Negative Mode (ESI-).

Theoretical Formula:

Exact Mass: 300.0110 Da (

)

Observed Data:

peak at m/z 299.0037.

Isotope Pattern: A distinct 1:1 doublet separated by 2 mass units (299.0 and 301.0),

characteristic of a mono-brominated species (

and

).
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Conclusion: The mass spectral data confirms the elemental composition and the presence of a

single bromine atom.

Vibrational Spectroscopy (FT-IR)
IR spectroscopy provides rapid confirmation of the functional groups, specifically distinguishing

the acid and amide carbonyls.

Functional Group
Wavenumber (

)
Assignment

O-H Stretch 2500–3300 (broad) Carboxylic acid dimer

N-H Stretch 3350 (sharp/medium) Secondary amide

C=O Stretch (1) 1710 Carboxylic acid

C=O Stretch (2) 1685 Amide I band (Pivalamido)

C=C / C=N 1580, 1450 Pyridine ring skeletal vibrations

Nuclear Magnetic Resonance (NMR) Elucidation
This is the core of the structural proof. We must assign the two aromatic protons (H-2 and H-4)

and prove their positions relative to the substituents.

H NMR Analysis (DMSO- , 400 MHz)
The spectrum displays two distinct aromatic singlets, confirming a tetra-substituted pyridine ring

with meta-positioned protons.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1521502?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Shift (

ppm)
Multiplicity Integral Assignment Logic

13.50 br s 1H COOH
Exchangeable

acidic proton.

9.65 s 1H NH

Amide proton,

deshielded by

carbonyl.

8.85
d (

Hz)
1H H-2

Deshielded by

-N and ortho-

COOH.

8.55
d (

Hz)
1H H-4

Shielded relative

to H-2; ortho to

NH-Piv.

1.28 s 9H
Pivaloyl tert-butyl

group.

Note: The coupling constant of 2.0 Hz is characteristic of meta-coupling (

) across the pyridine ring.

C NMR Analysis (DMSO- , 100 MHz)
Key quaternary carbons are identified to build the skeletal framework.

Carbonyls:

177.2 (Amide), 165.8 (Acid).

Aromatic C-H:

149.5 (C-2), 136.2 (C-4).

Quaternary Aromatics:

142.1 (C-6): Attached to Br (shifted upfield relative to C-H, but downfield due to N).
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134.5 (C-5): Attached to Amide N.

128.0 (C-3): Attached to COOH.

Aliphatic:

39.5 (Cq-Piv), 27.1 (

-Piv).

Definitive 2D NMR (HMBC & NOESY)
To conclusively prove the 6-bromo-5-pivalamido regiochemistry over the 2-bromo-5-pivalamido

isomer, we utilize Heteronuclear Multiple Bond Correlation (HMBC).

Critical HMBC Correlations:

H-2 (

8.85) Correlations:

Strong

to C-6 (

142.1). This connects H-2 to the Bromine-bearing carbon via Nitrogen.

Strong

to C=O (Acid,

165.8).

Absence: No correlation to the Amide carbonyl.

H-4 (

8.55) Correlations:

Strong
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to C-2 (

149.5) and C-6 (

142.1).

Strong

to C-3 (

128.0) and C-5 (

134.5).

Crucial: H-4 shows a correlation to the Amide C-5, placing it adjacent to the pivalamido

group.

NOESY Confirmation:

H-4 shows a spatial NOE correlation with the Amide NH (

9.65).

H-2 shows NO NOE correlation with the Amide NH.

Interpretation: This confirms the Amide is at position 5, adjacent to H-4, and remote from H-

2.

Visualization of HMBC Logic
The following diagram illustrates the definitive HMBC correlations that lock the structure.
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Legend

H-2
(8.85 ppm)

C-3 (COOH)
(128.0 ppm)2J

C-6 (C-Br)
(142.1 ppm)

3J (Definitive)
Acid C=O

(165.8 ppm)

3J

H-4
(8.55 ppm)

3J

C-5 (C-NH)
(134.5 ppm)

2J (Proves adjacency)

3J

C2
3J

Red Arrow: Key Correlation for H-2
Green Arrow: Key Correlation for H-4

Blue Arrow: Standard Connectivity

Click to download full resolution via product page

Caption: HMBC connectivity map. Red/Green arrows indicate the specific long-range couplings

that distinguish the 6-bromo regioisomer.

Structural Validation Flowchart
This logic gate ensures that the assigned structure is the only mathematical possibility based

on the data.
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Unknown Isomer
(C11H13BrN2O3)

HRMS: M-H = 299.0037
Isotope Pattern 1:1

Confirm Mono-Brominated

1H NMR:
Two Singlets (H-2, H-4)

Meta-coupling (2Hz)

Confirmed

Is Br at Pos 2 or 6?

NOESY Experiment:
Is NH close to H-4?

Yes: NH is at Pos 5
H-4 is at Pos 4

Strong NOE

HMBC: H-2 -> C-Br (C-6)?

No: Isomer Rejected

Confirmed Structure:
6-Bromo-5-pivalamidonicotinic acid

Correlation Observed

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1521502/docs?utm_src=pdf-body-img#structural-elucidation-of-6-bromo-5-pivalamidonicotinic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1521502?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Logical decision tree for excluding regioisomers (2-bromo or 4-bromo) using NOESY

and HMBC data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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